molecular formula C16H16O3 B5190511 2-[2-(3-methylphenoxy)ethoxy]benzaldehyde

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5190511
M. Wt: 256.30 g/mol
InChI Key: VGULYJIXXGMCGJ-UHFFFAOYSA-N
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Description

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a phenoxyethoxy chain, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 2-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are used.

Major Products Formed

    Oxidation: 2-[2-(3-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 2-[2-(3-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The phenoxyethoxy chain may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde can be compared with other similar compounds, such as:

    2-[2-(2-methylphenoxy)ethoxy]benzaldehyde: Similar structure but with a methyl group in a different position on the phenoxy ring.

    2-[2-(4-methylphenoxy)ethoxy]benzaldehyde: Similar structure but with a methyl group in the para position on the phenoxy ring.

    2-[2-(3-chlorophenoxy)ethoxy]benzaldehyde: Similar structure but with a chlorine substituent instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenoxy ring can affect the compound’s electronic properties and steric interactions, leading to differences in its behavior compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-5-4-7-15(11-13)18-9-10-19-16-8-3-2-6-14(16)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULYJIXXGMCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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